![molecular formula C17H12FN3O2S2 B2541670 2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide CAS No. 1172982-10-3](/img/structure/B2541670.png)
2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
Photocatalysis for Cr(VI) Reduction
The compound’s full name might be a mouthful, but its properties are captivating. Researchers have synthesized a covalent organic framework (COF) called DTB-BT-COF using the electron-deficient 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl) as the acceptor (A) unit and the electron-rich 1,3-dihydroxy-2,4,6-triformylbenzene (DTB) as the donor (D) unit. This unique COF structure exhibits remarkable photocatalytic activity for reducing hexavalent chromium (Cr(VI)) ions under sunlight. The excellent performance can be attributed to its significant light absorption capacity and efficient separation of photogenerated charge carriers .
Synergistic Removal of Organic Pollutants
Beyond Cr(VI) reduction, DTB-BT-COF demonstrates versatility. It serves as an efficient photocatalyst for removing various waterborne organic pollutants, such as Rhodamine B, Methylene Blue, and metronidazole. The key lies in the synergistic effect between photocatalytic oxidation and individual reduction processes. By consuming photogenerated holes and electrons, this COF efficiently eliminates contaminants, making it a promising candidate for purifying wastewater containing mixed heavy metal ions and organic pollutants .
Environmental Remediation
DTB-BT-COF’s ability to remove organic dyes and pharmaceuticals from water suggests its potential in environmental remediation. Whether it’s cleaning up industrial effluents or treating contaminated water sources, this compound’s photocatalytic prowess could play a crucial role in safeguarding our environment .
Solar Energy Conversion
Given its strong light absorption properties, DTB-BT-COF might find applications in solar energy conversion. Researchers could explore its use in photovoltaic devices or as a component in dye-sensitized solar cells (DSSCs). Its efficient charge separation and transport properties make it an exciting candidate for harnessing sunlight for clean energy production .
Sensor Technology
COFs often exhibit intriguing fluorescence properties. DTB-BT-COF’s unique structure could be harnessed for sensing applications. By modifying its surface or incorporating it into sensor platforms, researchers might develop sensitive and selective sensors for detecting specific analytes or environmental pollutants .
Drug Delivery and Biomedical Applications
While this area requires further exploration, COFs have shown promise in drug delivery and biomedical applications. DTB-BT-COF’s porous structure and potential biocompatibility could make it an interesting candidate for targeted drug delivery systems or imaging agents. However, more research is needed to unlock its full potential in this field .
Mécanisme D'action
Based on the structure of the compound, it contains a benzo[1,2-d:4,5-d’]bisthiazole motif . Compounds with this motif have been researched for use in photovoltaics or as fluorescent sensors . They are known for their strong electron accepting properties . The presence of different donor groups can modify the optoelectronic and photophysical properties of these compounds .
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2S2/c1-9-19-11-6-7-12-16(15(11)24-9)25-17(20-12)21-14(22)8-23-13-5-3-2-4-10(13)18/h2-7H,8H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXDMUFEEQGBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



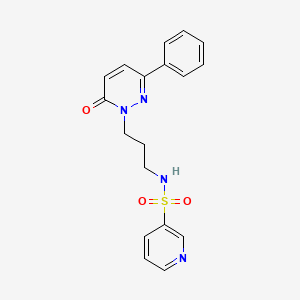
![3-Cyclopentyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2541591.png)

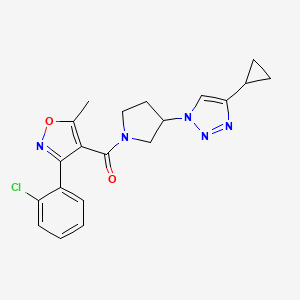
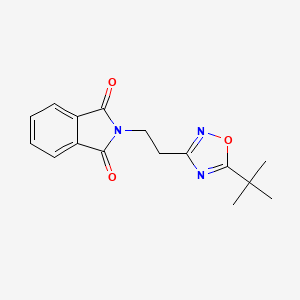
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B2541599.png)

![10-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2541606.png)
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2541607.png)
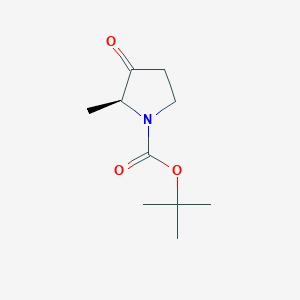
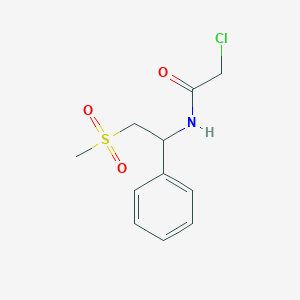
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2541610.png)